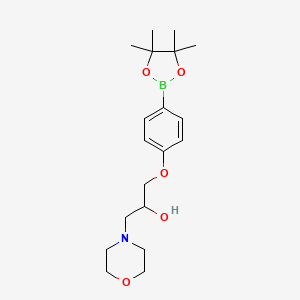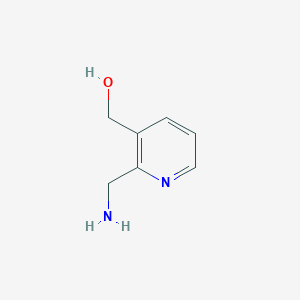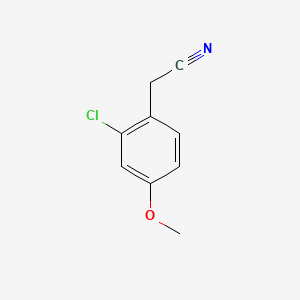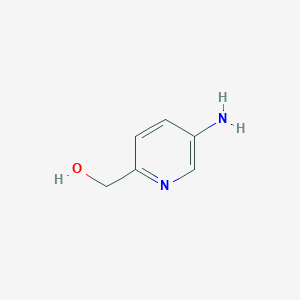
(5-アミノピリジン-2-イル)メタノール
概要
説明
(5-Aminopyridin-2-YL)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxymethyl group at the 2-position
科学的研究の応用
(5-Aminopyridin-2-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopyridin-2-YL)methanol typically involves the functionalization of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes Buchwald-Hartwig arylamination to introduce the amino group at the 5-position. The resulting intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 2-position .
Industrial Production Methods: Industrial production of (5-Aminopyridin-2-YL)methanol may involve similar synthetic routes but optimized for higher yields and scalability. This includes the use of more efficient catalysts and reaction conditions to minimize by-products and maximize the overall yield .
化学反応の分析
Types of Reactions: (5-Aminopyridin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Formation of 5-aminopyridine-2-carboxylic acid.
Reduction: Formation of 5-aminopyridin-2-ylmethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (5-Aminopyridin-2-YL)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
2-Aminopyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
5-Aminopyridine: Lacks the hydroxymethyl group, limiting its applications in synthesis.
2-Hydroxymethylpyridine: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: (5-Aminopyridin-2-YL)methanol is unique due to the presence of both the amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
(5-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFZTQIYGDVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608944 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873651-92-4 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
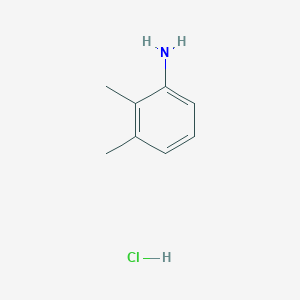
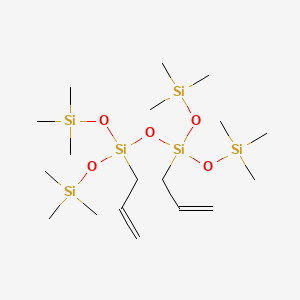
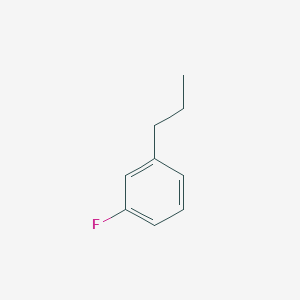
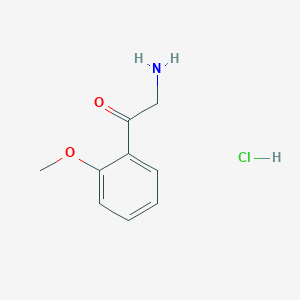

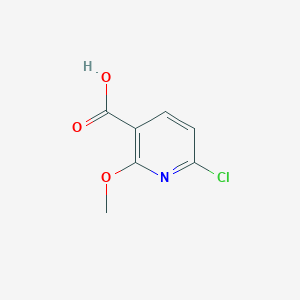


![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)
